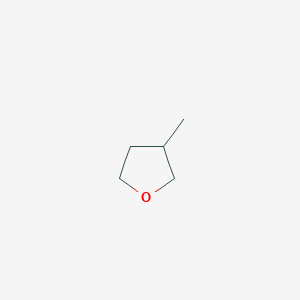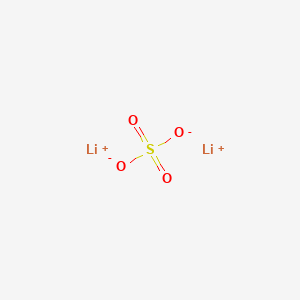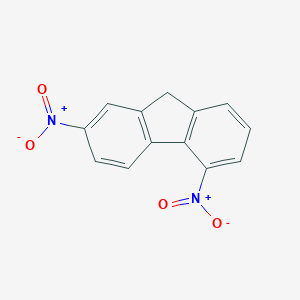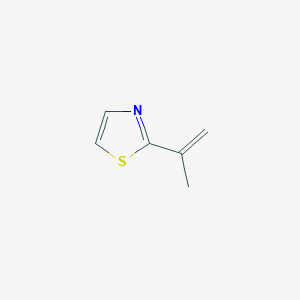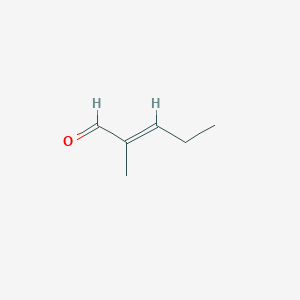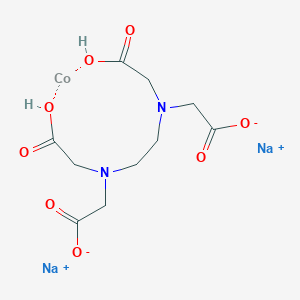![molecular formula C12H12O6P2 B083617 [4-(4-Phosphonophenyl)phenyl]phosphonic acid CAS No. 13817-79-3](/img/structure/B83617.png)
[4-(4-Phosphonophenyl)phenyl]phosphonic acid
概要
説明
“[4-(4-Phosphonophenyl)phenyl]phosphonic acid” is a chemical compound with the molecular formula C12H12O6P2 . It is also known as biphenyl-4,4’-diphosphonic acid .
Molecular Structure Analysis
The molecular structure of “[4-(4-Phosphonophenyl)phenyl]phosphonic acid” consists of a biphenyl core with phosphonic acid groups attached at the 4-positions of each phenyl ring . The InChI code for this compound is 1S/C12H12O6P2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18/h1-8H,(H2,13,14,15)(H2,16,17,18) .
科学的研究の応用
Corrosion Inhibitor
“[4-(4-Phosphonophenyl)phenyl]phosphonic acid” is often used as a corrosion inhibitor . It can protect metal surfaces from corrosion, which is a common problem in many industries. This makes it valuable in fields like manufacturing and construction where metal parts are exposed to corrosive environments.
Metal Corrosion Suppressant
In addition to being a corrosion inhibitor, this compound also acts as a metal corrosion suppressant . It can prevent the deterioration of metal caused by chemical reactions with the environment. This is particularly useful in industries that use metal equipment or structures that are exposed to harsh conditions.
Dispersing Agent
This compound can also serve as a dispersing agent . It can help distribute particles evenly in a solution, preventing them from clumping together. This property is useful in many fields, including paint and coating manufacturing, where it’s important to achieve a uniform distribution of particles.
Surfactant
“[4-(4-Phosphonophenyl)phenyl]phosphonic acid” can also be used as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They are used in a wide variety of applications, including detergents, emulsifiers, foaming agents, and dispersants.
Precursor to Catalysts
This compound can be used as a precursor to catalysts . Catalysts are substances that increase the rate of a chemical reaction without themselves undergoing any permanent chemical change. They are used in a wide variety of industrial processes, including the production of plastics, fertilizers, and other chemicals.
Synthesis of Dyes
“[4-(4-Phosphonophenyl)phenyl]phosphonic acid” can be used in the synthesis of dyes . Dyes are substances that impart color to a material. They are used in a wide variety of industries, including textiles, plastics, food, and cosmetics.
Fluorescent Brightening Agents
This compound can also be used to create fluorescent brightening agents . These are substances that absorb light in the ultraviolet and violet region of the electromagnetic spectrum, and re-emit light in the blue region. They are used in many applications, including paper brightness, laundry detergents, and cosmetics.
Biological Markers
Finally, “[4-(4-Phosphonophenyl)phenyl]phosphonic acid” can be used to create biological markers . These are substances used to trace the passage of a compound through a biological system. They are used in a wide variety of research applications, including drug development and environmental studies.
作用機序
Target of Action
This compound is a type of organic phosphonic acid and these compounds are generally known for their ability to bind to metal ions and surfaces, which can influence various biochemical processes .
Mode of Action
Phosphonic acids are known to interact with their targets through the formation of strong covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Phosphonic acids are known to be involved in a variety of biochemical processes due to their ability to bind to metal ions and surfaces .
Pharmacokinetics
It is known that the compound has a high melting point (>300 °c) and a predicted boiling point of 6345±650 °C . These properties may affect its bioavailability.
Result of Action
Phosphonic acids are known to have a wide range of applications due to their ability to bind to metal ions and surfaces .
Action Environment
The action of [4-(4-Phosphonophenyl)phenyl]phosphonic acid can be influenced by various environmental factors. For instance, the presence of metal ions in the environment can affect the compound’s ability to bind and exert its effects . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH.
特性
IUPAC Name |
[4-(4-phosphonophenyl)phenyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6P2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18/h1-8H,(H2,13,14,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSZMKCGMDROKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299327 | |
| Record name | biphenyl-4,4'-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Phosphonophenyl)phenyl]phosphonic acid | |
CAS RN |
13817-79-3 | |
| Record name | NSC129448 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | biphenyl-4,4'-diylbis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

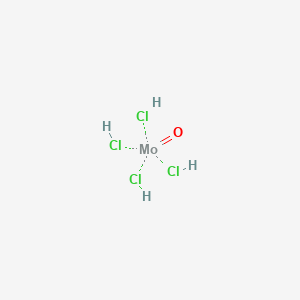
![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)

